molecular formula C7H5N3O B090889 Pyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 19178-25-7

Pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B090889
CAS RN: 19178-25-7
M. Wt: 147.13 g/mol
InChI Key: QMOPAFMMLWUTKI-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in various fields . It has been used in the synthesis of various derivatives, which have shown promising results in biological activity studies .


Synthesis Analysis

The synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one involves directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C to give 4-lithio derivatives . These are then quenched with CO2 to give the analogous C-4 carboxylic acids . Hydrolysis of the protecting groups with either TFA or aqueous KOH gives 2-substituted 5-aminopyridine-4-carboxylic acids which are converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .


Molecular Structure Analysis

The molecular structure of Pyrido[3,4-d]pyrimidin-4(3H)-one has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . In some cases, the structure has been further analyzed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[3,4-d]pyrimidin-4(3H)-one have been studied, with a focus on the fragmentation pathways . Variations in the mode of fragmentation have been observed depending on the nature of the substituent group and the position of the nitrogen atom in the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[3,4-d]pyrimidin-4(3H)-one have been analyzed. The molecular weight of the compound is 390.23 g/mol . Other computed properties include a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 .

Scientific Research Applications

Kinase Inhibitor Scaffolds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrido[3,4-d]pyrimidines are used as kinase inhibitor scaffolds. They are particularly useful in the discovery of small-molecule kinase inhibitors .
  • Methods of Application: The preparation involves the synthesis of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
  • Results: The use of these compounds has led to the discovery of novel chemotypes that can be exploited for a large fraction of kinase targets that remain to be drugged .

Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones

  • Scientific Field: Organic Chemistry
  • Application Summary: Pyrido[3,4-d]pyrimidin-4(3H)-ones are synthesized via directed lithiation of 2-substituted 5-aminopyridine derivatives .
  • Methods of Application: The process involves directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C .
  • Results: The process yields 4-lithio derivatives which are quenched with CO2 to give the analogous C-4 carboxylic acids .

Antitumor Activity

  • Scientific Field: Pharmacology
  • Application Summary: Some derivatives of Pyrido[3,4-d]pyrimidin-4(3H)-one have shown pronounced antitumor activity .
  • Methods of Application: The study of the structure−activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .
  • Results: A docking analysis was performed for the most active compounds .

Synthesis of 2-Amino-Pyrido[3,4-d]pyrimidine

  • Scientific Field: Organic Chemistry
  • Application Summary: The 2-amino-pyrido[3,4-d]pyrimidine core is a less utilized chemotype in the context of kinase inhibitor programs. However, it addresses key pharmacophoric elements of the kinase ATP pocket .
  • Methods of Application: The synthesis involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .
  • Results: The synthesis has led to the discovery of novel compounds with potential as kinase inhibitors .

Antitubercular Agents

  • Scientific Field: Pharmacology
  • Application Summary: Some derivatives of Pyrido[3,4-d]pyrimidin-4(3H)-one have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
  • Methods of Application: The study involves the design and synthesis of certain derivatives of Pyrido[3,4-d]pyrimidin-4(3H)-one .
  • Results: The results of the screening are not specified in the available data .

Anticancer Drugs

  • Scientific Field: Pharmacology
  • Application Summary: Fused pyrimidines have become ubiquitous in medicinal chemistry programs aimed at the discovery of small-molecule kinase inhibitors . Among the most striking results of these efforts are Gefitinib, Erlotinib and Vandetanib, molecules based on quinazolines (fused pyrimidine and benzene rings) which are currently widely used as anticancer drugs .
  • Methods of Application: The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . A versatile and efficient chemical approach to this class of molecules involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .
  • Results: The use of these compounds has led to the discovery of novel chemotypes that can be exploited for a large fraction of kinase targets that remain to be drugged .

properties

IUPAC Name

3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343499
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyrimidin-4(3H)-one

CAS RN

19178-25-7
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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